molecular formula C23H27NO3 B2441849 (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one CAS No. 433323-32-1

(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one

Cat. No.: B2441849
CAS No.: 433323-32-1
M. Wt: 365.473
InChI Key: OGXCXXAEXRRSIW-WYMLVPIESA-N
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Description

(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one is a high-purity synthetic compound provided for research and development applications. As a chalcone derivative, this class of compounds is of significant scientific interest due to its α,β-unsaturated ketone structure, which serves as a versatile building block for synthesizing more complex chemical frameworks . Researchers utilize such compounds in various fields, including medicinal chemistry for bioactivity studies and materials science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-26-22-17-19(12-14-23(25)24-15-7-2-3-8-16-24)11-13-21(22)27-18-20-9-5-4-6-10-20/h4-6,9-14,17H,2-3,7-8,15-16,18H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXCXXAEXRRSIW-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2CCCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety enables participation in [4+2] Diels-Alder reactions. For example:

  • With Cyclopentadiene :
    In the presence of π–Cu(II) catalysts (e.g., Cu(OTf)₂ and chiral ligands like L6 ), the enone acts as a dienophile, yielding endo-selective cycloadducts. A similar reaction with 1 (3-butynoylpyrazole) produced 11a in 83% yield and 98% ee under optimized conditions .

Reaction ComponentConditionsProduct (Example)Yieldee
Cyclopentadiene (10a )Cu(OTf)₂ (10 mol %), L6 , CH₂Cl₂endo-Cycloadduct83%98%
  • With Azomethine Imines :
    The enone undergoes α,β-site-selective [3+2] cycloaddition with azomethine imines (3 ) to generate pyrazolidine derivatives. Electron-withdrawing substituents on the imine enhance enantioselectivity (up to 96% ee) .

Nucleophilic Additions

The electron-deficient β-carbon of the enone is susceptible to nucleophilic attack:

  • Michael Addition :
    Amines (e.g., azepane) or thiols add regioselectively to the β-position. For instance, azepane derivatives like L6 in Cu(II) complexes facilitate stereocontrol during addition .

  • Grignard Reagents :
    Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. Steric hindrance from the azepane ring may influence selectivity.

Redox Reactions

  • Reduction of the Enone :
    Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the double bond to a single bond, yielding 1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]propan-1-one. NaBH₄ selectively reduces the ketone to a secondary alcohol in protic solvents.

  • Oxidation of the Benzyl Ether :
    Hydrogenolysis (H₂/Pd(OH)₂) cleaves the benzyl group, generating a free phenol. This deprotection step is critical for accessing bioactive phenolic derivatives .

Catalytic Isomerization

The enone system can isomerize under π–Cu(II) catalysis to form allenoyl intermediates. For example, 1 isomerized to 2 (N-allenoylpyrazole) in situ, enabling tandem cycloadditions . Similar reactivity is plausible for the target compound.

Heterocycle Formation

  • Pyrazole and Thiazinane Synthesis :
    Reaction with hydrazines forms pyrazole derivatives, while thioureas cyclize to 1,3-thiazinanes under acidic conditions (e.g., acetic acid) . The azepane ring may act as a steric director.

  • Cyclization via Mitsunobu Reaction :
    DEAD/PPh₃ promotes intramolecular etherification, forming oxygen-containing heterocycles .

Steric and Electronic Effects

  • Azepane Ring : The seven-membered ring imposes steric constraints, favoring endo transition states in cycloadditions .

  • Benzyloxy and Methoxy Groups : Electron-donating substituents enhance the enone’s electrophilicity, accelerating nucleophilic additions.

Key Data Table

Reaction TypeReagents/ConditionsKey ProductYieldSelectivity
Diels-AlderCu(OTf)₂, L6 , CH₂Cl₂, −40°Cendo-Cycloadduct83%98% ee
Michael AdditionAzepane, Et₃N, THFβ-Amino ketone75–90%Regioselective
HydrogenolysisH₂/Pd(OH)₂, MeOHDeprotected phenol95%
CyclizationDEAD/PPh₃, TFAOxygen heterocycle79%86:14 dr

Mechanistic Insights

  • Cycloaddition Stereochemistry : π–Cu(II) interactions block the si-face of the enone, directing azomethine imine attack to the re-face (Figure 1, TS-A ) .

  • Isomerization Pathway : Base-assisted tautomerization generates a Cu(II)-stabilized allenoyl intermediate, enabling subsequent [4+2] reactions .

Scientific Research Applications

Structural Characteristics

This compound features:

  • Prop-2-en-1-one backbone : A conjugated system that includes a double bond and a carbonyl group.
  • Azepan-1-yl group : A cyclic amine contributing to its biological activity.
  • 4-(benzyloxy)-3-methoxyphenyl moiety : Enhances aromatic interactions and potential reactivity.

These structural components indicate that the compound may exhibit significant biological activities, making it a candidate for further research and application.

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers can predict the biological activity of this compound. Predictions suggest potential activities including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Anticancer activities

These insights are crucial for guiding experimental validation and therapeutic development.

Synthesis Overview

The synthesis of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one can involve several steps, typically requiring careful control of reaction conditions to optimize yield and purity. The general synthetic pathway may include:

  • Formation of the azepan ring.
  • Introduction of the benzyloxy and methoxy substituents.
  • Construction of the prop-2-en-1-one framework.

Applications in Medicinal Chemistry

The unique properties of this compound open up several avenues for research and application in medicinal chemistry:

Drug Development

Due to its predicted biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting inflammatory diseases or cancer.

Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for predicting therapeutic efficacy. Techniques like molecular docking and surface plasmon resonance can be employed to elucidate binding affinities and mechanisms of action.

Mechanism of Action

The mechanism of action of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(piperidin-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one
  • (2E)-1-(morpholin-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one

Uniqueness

(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one is unique due to the presence of the azepane ring, which may impart different physicochemical properties and biological activities compared to its analogs with piperidine or morpholine rings.

Biological Activity

(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one, also known by its CAS number 433323-32-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azepan ring, a methoxy group, and a benzyloxy phenyl moiety. Its molecular formula is C23H27NO3C_{23}H_{27}NO_3 with a molecular weight of approximately 367.47 g/mol .

Positive Inotropic Effects

A related compound, 2-(4-substituted benzyl-1,4-diazepan-1-yl), was identified as a potent positive inotropic agent in studies involving isolated rabbit heart preparations. This compound demonstrated significant increases in stroke volume compared to milrinone, a standard inotropic drug . Although direct studies on this compound are not available, the positive inotropic effects observed in related compounds highlight a potential area for exploration.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with various biological targets including enzymes involved in metabolic pathways and receptors associated with cardiovascular functions.

Case Studies and Research Findings

While comprehensive clinical data specific to this compound is scarce, several studies have evaluated related compounds:

Study Focus Findings
Inotropic activityCompound 3g showed a 7.68% increase in stroke volume compared to milrinone's 2.38% at 10 µM.
Antifungal evaluationRelated benzyloxy compounds exhibited significant antifungal activity against various pathogens.

Q & A

Basic: What are the common synthetic routes for (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one, and what reaction conditions are critical for optimizing yield?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., azepan-1-yl acetophenone) and an aldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under basic or acidic conditions. Key parameters include:

  • Catalysts : NaOH/EtOH (common for chalcone derivatives) or thionyl chloride (for activating carbonyl groups) .
  • Temperature : Reactions often proceed at reflux (70–80°C) to ensure completion .
  • Solvent : Ethanol or methanol is preferred due to solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the (2E)-isomer, confirmed via 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) .

Table 1: Example Reaction Conditions from Analogous Syntheses

Starting MaterialsCatalystSolventYield (%)Reference
2,4-Dihydroxyacetophenone + 4-HydroxybenzaldehydeNaOHEthanol65–70
4-Methoxyphenyl ketone + 2,6-DichlorobenzaldehydeHClMethanol58

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 1H^1H1H-NMR vs. XRD) for structural confirmation of this compound?

Answer:
Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or crystal packing effects . To address this:

XRD Analysis : Provides unambiguous confirmation of the (2E)-configuration and dihedral angles between aromatic rings. For example, XRD data for a similar compound showed a dihedral angle of 12.5° between the enone and phenyl groups, consistent with conjugation .

DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental 1H^1H-NMR to validate the equilibrium geometry .

Variable-Temperature NMR : Detect dynamic effects (e.g., hindered rotation) that may obscure coupling constants in room-temperature spectra .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • 1H^1H-NMR :
    • Enone protons : Doublets at δ 7.2–7.8 ppm (J=1516HzJ = 15–16 \, \text{Hz}) confirm the (2E)-configuration.
    • Azepane protons : Multiplet at δ 1.5–2.0 ppm (N-CH2_2 groups) and δ 3.2–3.5 ppm (N-CH2_2-CO) .
  • IR Spectroscopy :
    • C=O stretch at 1650–1680 cm1^{-1} and C-O (benzyloxy) at 1250–1270 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ matching the molecular formula (C27_{27}H29_{29}NO4_4) with fragmentation at the enone bond .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced biological activity?

Answer:

  • DFT Studies :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy in the enone moiety suggests susceptibility to nucleophilic attack, relevant for enzyme inhibition .
    • Optimize geometry to identify steric clashes (e.g., azepane ring bulkiness) that may hinder target binding .
  • Molecular Docking :
    • Screen derivatives against targets (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize compounds with hydrogen bonds to active-site residues (e.g., Arg120 in COX-2) .
    • Validate with MD simulations (100 ns) to assess binding stability .

Basic: What are the documented biological activities of structurally similar compounds, and how might they inform research on this molecule?

Answer:
Analogous chalcones and azepane derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anti-inflammatory Effects : COX-2 inhibition (IC50_{50} = 1.2 µM) through competitive binding .
  • Anticancer Potential : Apoptosis induction in MCF-7 cells (IC50_{50} = 12 µM) by ROS generation .
    Researchers should prioritize in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to validate these mechanisms .

Advanced: How can researchers address low solubility or stability of this compound in pharmacological assays?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin inclusion complexes .
    • Introduce polar groups (e.g., -OH or -SO3_3H) via derivatization .
  • Stability Optimization :
    • Store solutions at -20°C under nitrogen to prevent oxidation of the enone moiety .
    • Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Basic: What crystallization strategies are effective for obtaining high-quality single crystals of this compound for XRD analysis?

Answer:

  • Solvent Pair Diffusion : Diffuse hexane into a saturated ethyl acetate solution at 4°C for slow nucleation .
  • Seeding : Introduce microcrystals from a similar compound to guide growth .
  • Temperature Gradients : Use a thermal cycler to alternate between 25°C and 4°C, reducing lattice defects .

Advanced: How can researchers analyze conflicting bioactivity data across different cell lines or assay conditions?

Answer:

  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) to compare potency .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
  • Assay Optimization : Standardize conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .

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